

An In-depth Technical Guide to the Chemical Structure Elucidation of Biphenicillin

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Compound of Interest

Compound Name: *Biphenicillin*

Cat. No.: *B15497938*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of the novel penicillin derivative, **Biphenicillin**.

Introduction

The rise of antibiotic-resistant bacteria necessitates the continuous discovery and development of new antimicrobial agents. Penicillins, a class of β -lactam antibiotics, have been a cornerstone of antibacterial therapy for decades.[1][2] This document details the chemical structure elucidation of a novel synthetic penicillin derivative, **Biphenicillin**, a dimeric construct designed to exhibit enhanced antibacterial activity. The process of determining the precise chemical structure of a new molecular entity is fundamental to understanding its mechanism of action, safety profile, and potential for therapeutic application.[3][4] This guide will cover the key analytical techniques employed, the interpretation of the resulting data, and the logical workflow leading to the final structural confirmation of **Biphenicillin**.

Spectroscopic and Spectrometric Data

The structural framework of **Biphenicillin** was pieced together using a combination of modern spectroscopic and spectrometric techniques. The quantitative data gathered from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in establishing the carbon-hydrogen framework of **Biphenicillin** and the connectivity between its constituent atoms.^[3] Experiments were conducted in DMSO-d6 on a 500 MHz spectrometer.

Table 1: ¹H NMR Data for **Biphenicillin** (500 MHz, DMSO-d6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d	2H	Ar-H
7.50	d	2H	Ar-H
5.60	d	2H	H-5/H-5'
5.50	dd	2H	H-6/H-6'
4.20	s	4H	-CH2- linker
3.85	s	2H	H-3/H-3'
2.10	s	6H	C(CH3) ₂
1.95	s	6H	C(CH3) ₂

Table 2: ¹³C NMR Data for **Biphenicillin** (125 MHz, DMSO-d6)

Chemical Shift (δ) ppm	Assignment
175.2	C-7/C-7' (Amide C=O)
168.0	C-4/C-4' (Carboxyl C=O)
135.5	Ar-C (Quaternary)
128.9	Ar-CH
125.4	Ar-CH
72.5	C-2/C-2'
68.9	C-5/C-5'
59.8	C-6/C-6'
55.3	C-3/C-3'
45.1	-CH ₂ - linker
30.7	C(CH ₃) ₂
28.4	C(CH ₃) ₂

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight and elemental composition of **Biphenicillin**.^{[4][5]}

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Observed m/z	Formula
[M+H] ⁺	675.1847	675.1851	C ₃₄ H ₃₅ N ₄ O ₈ S ₂

Infrared (IR) Spectroscopy

FTIR spectroscopy was used to identify the key functional groups present in the **Biphenicillin** molecule.

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm-1)	Functional Group
3300-3400	N-H stretch (amide)
1765	C=O stretch (β -lactam)
1680	C=O stretch (amide)
1600	C=C stretch (aromatic)
1300-1400	C-N stretch

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5 mg of **Biphenicillin** was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe was used.
- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 16 ppm
 - Acquisition Time: 4.096 s
- ¹³C NMR:
 - Pulse Program: zgpg30

- Number of Scans: 1024
- Spectral Width: 240 ppm
- Acquisition Time: 1.088 s
- Data Processing: The resulting FIDs were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ H = 2.50 ppm, δ C = 39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: **Biphenicillin** was dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 1 μ g/mL.
- Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer was used with a heated electrospray ionization (HESI) source in positive ion mode.
- Method:
 - Spray Voltage: 3.5 kV
 - Capillary Temperature: 320 °C
 - Sheath Gas Flow Rate: 40 units
 - Auxiliary Gas Flow Rate: 10 units
 - Resolution: 140,000
 - Scan Range: m/z 150-2000
- Data Analysis: The data was processed using Thermo Scientific Xcalibur software.

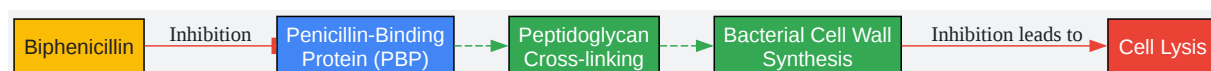
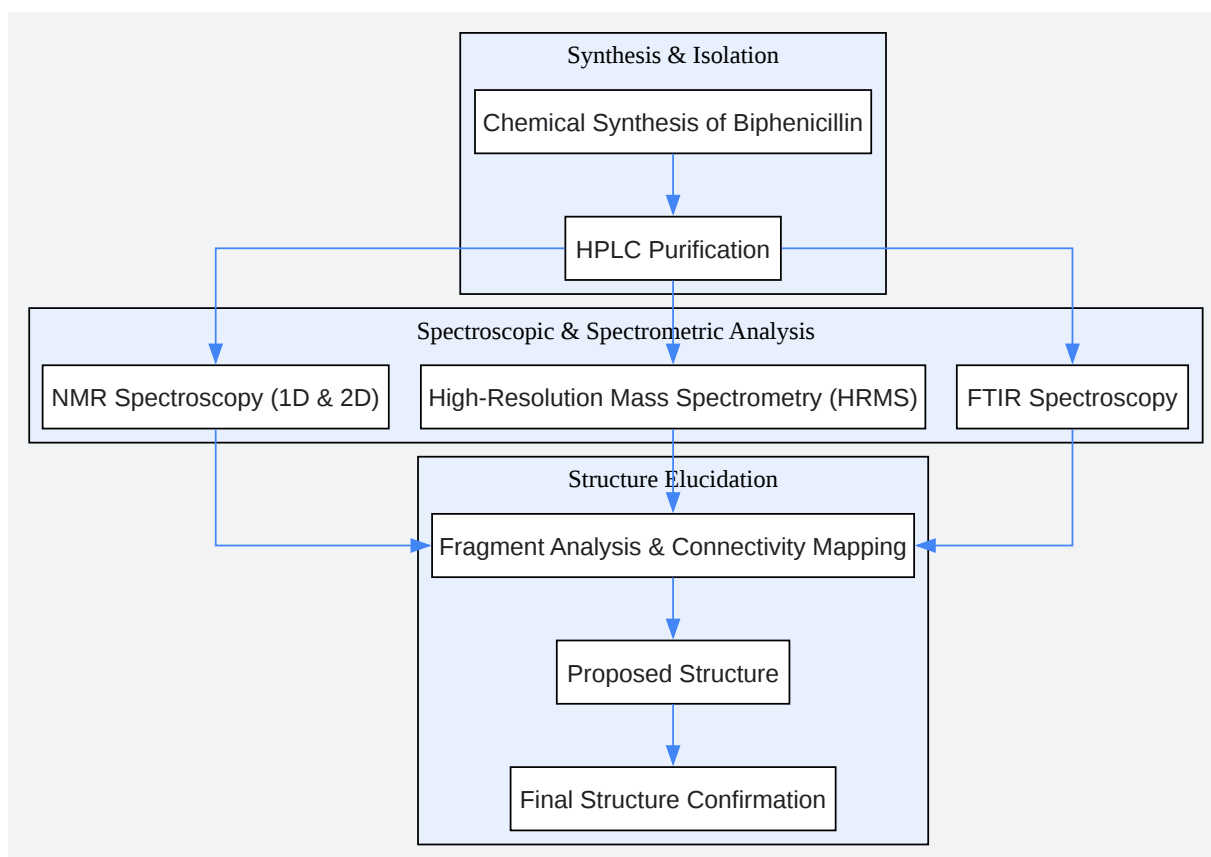
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of **Biphenicillin** was mixed with potassium bromide (KBr) and pressed into a thin pellet.

- Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer was used.
- Method:
 - Number of Scans: 32
 - Resolution: 4 cm⁻¹
 - Spectral Range: 4000-400 cm⁻¹
- Data Analysis: The spectrum was analyzed using Spectrum 10 software.

Visualizations

Diagrams are provided to illustrate key workflows and proposed mechanisms.



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